But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-5092: is a novel gastroprokinetic agent with both acetylcholinesterase inhibitory activity and acetylcholine release facilitatory activity. It is primarily used to enhance gastrointestinal motility, making it a potential treatment for gastrointestinal motility dysfunctions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of KW-5092 involves multiple steps, starting with the preparation of the key intermediate, 5-(piperidinomethyl)-2-furanyl. This intermediate is then reacted with various reagents to form the final compound, 1-[2-[[[5-(piperidinomethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene propanedinitrile fumarate .
Industrial Production Methods: : The industrial production of KW-5092 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: : KW-5092 undergoes various chemical reactions, including:
Oxidation: KW-5092 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: KW-5092 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, KW-5092 is used as a model compound to study the effects of acetylcholinesterase inhibition and acetylcholine release facilitation. It helps in understanding the mechanisms of gastrointestinal motility and the development of new gastroprokinetic agents .
Biology: : In biological research, KW-5092 is used to study the effects of acetylcholine on gastrointestinal motility. It helps in understanding the role of acetylcholine in the regulation of gastrointestinal functions .
Medicine: : In medicine, KW-5092 is being investigated for its potential use in treating gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. It has shown promising results in preclinical studies .
Industry: : In the pharmaceutical industry, KW-5092 is used as a reference compound for the development of new gastroprokinetic drugs. It serves as a benchmark for evaluating the efficacy and safety of new compounds .
Mechanism of Action
KW-5092 exerts its effects through two main mechanisms:
Acetylcholinesterase Inhibition: KW-5092 inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine. .
Acetylcholine Release Facilitation: KW-5092 facilitates the release of acetylcholine from enteric neurons, further enhancing gastrointestinal motility
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A dopamine D2-receptor antagonist with acetylcholine release facilitatory activity. .
Neostigmine: An acetylcholinesterase inhibitor that enhances small intestinal and colonic propulsion but delays gastric emptying
Uniqueness of KW-5092: : KW-5092 is unique in that it enhances gastrointestinal propulsion from the stomach to the colon, unlike metoclopramide and neostigmine, which affect only specific parts of the gastrointestinal tract .
Properties
CAS No. |
135017-85-5 |
---|---|
Molecular Formula |
C23H30N6O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c20-12-16(13-21)19-23-7-11-25(19)10-6-22-14-17-4-5-18(26-17)15-24-8-2-1-3-9-24;5-3(6)1-2-4(7)8/h4-5,22-23H,1-3,6-11,14-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ULJCVCIVEVXIKD-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Synonyms |
(1-(2-(((5-(piperidinomethyl)-2-furanyl)methyl)amino)ethyl)-2-imidazolidinylidene)propanedinitrile fumarate KW 5092 KW-5092 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.